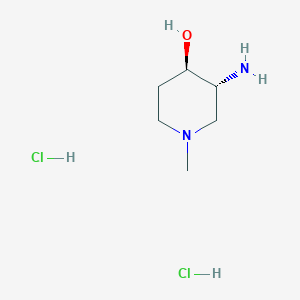

反式-3-氨基-1-甲基哌嗪-4-醇二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride” is a chemical compound with the CAS Number: 1609406-37-2 . It has a molecular weight of 203.11 . The IUPAC name for this compound is (3R,4R)-3-amino-1-methylpiperidin-4-ol dihydrochloride .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Chiral nonracemic 3-substituted cis- and trans-4-aminopiperidines, which are precursors of anilidopiperidine analgesics, were obtained by diastereoselective synthesis from 1-methyl- and 1-benzyl-4-[(S)-1-phenylethyl]iminopiperidines . The reaction sequence involved metalation with lithium diethylamide, alkylation with alkyl halides, and hydride reduction or hydrogenation over Raney nickel .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H14N2O.2ClH/c1-8-3-2-6(9)5(7)4-8;;/h5-6,9H,2-4,7H2,1H3;2*1H/t5-,6-;;/m1…/s1 . This indicates the presence of a piperidine ring with an amino group at the 3rd position and a hydroxyl group at the 4th position .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is sensitive to light and heat. It has a high affinity for water and can form hydrates in certain conditions.科学研究应用

Synthesis and Structural Analysis

trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride is utilized in the synthesis of various biologically active compounds and pharmaceuticals. Grishina et al. (2011) described the synthesis of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols, which serve as precursors for aminohydroxylated piperidine alkaloid analogs. They achieved this through a reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines, highlighting the compound's role in creating complex molecular structures (Grishina et al., 2011).

Chemical Synthesis Optimization

Efficiency in chemical synthesis is a critical aspect of drug development and other scientific applications. Grishina et al. (2017) demonstrated the synthesis of trans-3-amino-1-benzylpiperidin-4-ols, emphasizing the compound's potential as an intermediate in the production of stereochemical analogs of antitumor piperidine alkaloid pseudodistomin D (Grishina et al., 2017).

Molecular Recognition and Analytical Methods

Understanding the behavior of chemical compounds and their isomers is crucial for their application in scientific research. Mazur et al. (2017) focused on the molecular recognition of pseudodistamine isomeric precursors trans‐3(4)‐aminopiperidin‐4(3)‐ols. They developed a mass spectrometry approach for recognizing regioisomeric trans‐3(4)‐aminopiperidin‐4(3)‐ols, providing valuable information for the identification and differentiation of these compounds in synthetic drug production (Mazur et al., 2017).

安全和危害

属性

IUPAC Name |

(3R,4R)-3-amino-1-methylpiperidin-4-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-8-3-2-6(9)5(7)4-8;;/h5-6,9H,2-4,7H2,1H3;2*1H/t5-,6-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOFWUGRTTWMOR-BNTLRKBRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H](C1)N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/no-structure.png)

methanone](/img/structure/B2432712.png)

![2-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2432715.png)

![N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2432719.png)

![N-(2-ethoxybenzyl)-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2432721.png)

![5-[(2,4-Dichlorophenoxy)methyl]-3-phenylisoxazole](/img/structure/B2432724.png)

![1-chloro-N-[5-fluoro-2-(pyridine-2-amido)phenyl]isoquinoline-3-carboxamide](/img/structure/B2432729.png)